![molecular formula C14H15N3O B2569181 N-cyano-3-ethyl-N-[(5-methyl-1,2-oxazol-3-yl)methyl]aniline CAS No. 1444406-38-5](/img/structure/B2569181.png)
N-cyano-3-ethyl-N-[(5-methyl-1,2-oxazol-3-yl)methyl]aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-cyano-3-ethyl-N-[(5-methyl-1,2-oxazol-3-yl)methyl]aniline is an organic compound that belongs to the class of aniline derivatives This compound is characterized by the presence of a cyano group, an ethyl group, and a 5-methyl-1,2-oxazol-3-yl moiety attached to the aniline core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyano-3-ethyl-N-[(5-methyl-1,2-oxazol-3-yl)methyl]aniline typically involves multi-step organic reactions. One common method includes the reaction of 3-ethyl aniline with 5-methyl-1,2-oxazole-3-carbaldehyde in the presence of a suitable catalyst to form the intermediate Schiff base. This intermediate is then subjected to a cyanation reaction using a cyanating agent such as sodium cyanide or potassium cyanide under controlled conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
N-cyano-3-ethyl-N-[(5-methyl-1,2-oxazol-3-yl)methyl]aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the cyano group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium cyanide in the presence of a suitable solvent like dimethyl sulfoxide.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of primary amines or alcohols.
Substitution: Formation of substituted aniline derivatives.
Scientific Research Applications
N-cyano-3-ethyl-N-[(5-methyl-1,2-oxazol-3-yl)methyl]aniline has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-cyano-3-ethyl-N-[(5-methyl-1,2-oxazol-3-yl)methyl]aniline involves its interaction with specific molecular targets. The cyano group can act as an electrophile, facilitating reactions with nucleophilic sites in biological molecules. The compound may also interact with enzymes or receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-cyano-3-ethyl-N-[(5-methyl-1,2-oxazol-3-yl)methyl]benzamide
- N-cyano-3-ethyl-N-[(5-methyl-1,2-oxazol-3-yl)methyl]phenylamine
Uniqueness
N-cyano-3-ethyl-N-[(5-methyl-1,2-oxazol-3-yl)methyl]aniline is unique due to the presence of both the cyano and oxazole moieties, which confer distinct chemical reactivity and potential biological activities. This combination of functional groups is less common in similar compounds, making it a valuable target for further research and development.
Properties
IUPAC Name |
(3-ethylphenyl)-[(5-methyl-1,2-oxazol-3-yl)methyl]cyanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O/c1-3-12-5-4-6-14(8-12)17(10-15)9-13-7-11(2)18-16-13/h4-8H,3,9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJJDJOAKFFKMCM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=CC=C1)N(CC2=NOC(=C2)C)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
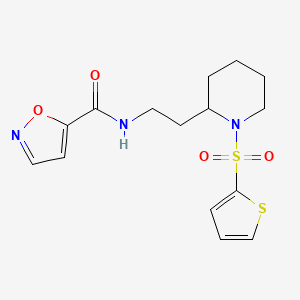
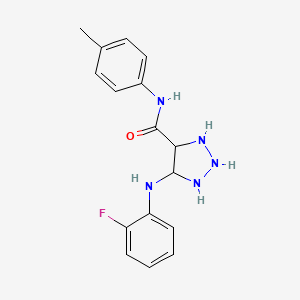
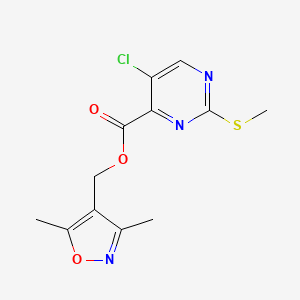
![1-(3,4-dichlorophenyl)-N-(3-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2569103.png)
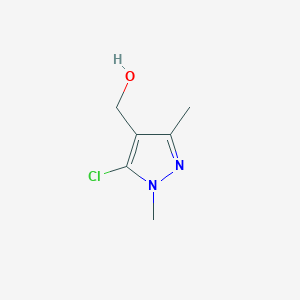
![N-{[5-(1-methyl-1H-pyrazol-5-yl)furan-2-yl]methyl}-2-[4-(propane-2-sulfonyl)phenyl]acetamide](/img/structure/B2569107.png)
![2-Cyclopropyl-1-[4-hydroxy-4-(trifluoromethyl)piperidin-1-yl]ethan-1-one](/img/structure/B2569108.png)
![7-Chloro-3-(ethylsulfanyl)imidazo[1,5-a]pyridine](/img/structure/B2569109.png)

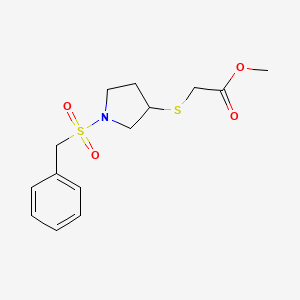
![N-(3-methylbutan-2-yl)thieno[2,3-b]quinoline-2-carboxamide](/img/structure/B2569116.png)
![Bis((1H-benzo[D][1,2,3]triazol-1-YL)methyl)amine](/img/structure/B2569117.png)
![Tert-butyl 7-[(E)-2-cyano-3-ethoxyprop-2-enoyl]-2,7-diazaspiro[3.5]nonane-2-carboxylate](/img/structure/B2569118.png)
![N-(4-fluoro-3-nitrophenyl)-1-[(3-fluorophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2569121.png)
